molecular formula C6H3BrClFZn B8458237 (4-Chloro-3-fluorophenyl) ZINC bromide

(4-Chloro-3-fluorophenyl) ZINC bromide

Cat. No.: B8458237
M. Wt: 274.8 g/mol
InChI Key: FSGVTTWHIYSPDL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-3-fluorophenyl) zinc bromide is an organozinc compound where a zinc bromide (ZnBr₂) moiety is bonded to a substituted aromatic ring containing chlorine and fluorine at the 4- and 3-positions, respectively. Such aryl-zinc reagents are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability under controlled conditions . The electron-withdrawing effects of the chlorine and fluorine substituents likely enhance the electrophilicity of the zinc center, making it a versatile intermediate in synthesizing complex organic molecules, particularly pharmaceuticals and agrochemicals. However, direct literature on this specific compound is sparse, necessitating extrapolation from analogous systems.

Properties

Molecular Formula

C6H3BrClFZn

Molecular Weight

274.8 g/mol

IUPAC Name

zinc;1-chloro-2-fluorobenzene-4-ide;bromide

InChI

InChI=1S/C6H3ClF.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

FSGVTTWHIYSPDL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)F)Cl.[Zn+2].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

A. Phenylzinc Bromide (C₆H₅ZnBr):

  • Structure: Lacks halogen substituents on the aromatic ring.
  • Reactivity: Less electrophilic due to the absence of electron-withdrawing groups, leading to slower reaction kinetics in cross-couplings compared to halogenated analogs.
  • Stability: More prone to hydrolysis due to weaker Zn–C bond stabilization.

B. (4-Fluorophenyl) Zinc Bromide (4-F-C₆H₄ZnBr):

  • Structure: Contains only a fluorine substituent at the para position.
  • Reactivity: Fluorine’s inductive effect enhances electrophilicity relative to phenylzinc bromide but less than the 4-chloro-3-fluoro derivative due to the absence of chlorine’s stronger electron-withdrawing effect.
  • Applications: Widely used in medicinal chemistry for introducing fluorinated aromatic motifs .

C. (3,4-Dichlorophenyl) Zinc Bromide (3,4-Cl₂C₆H₃ZnBr):

  • Structure: Features two chlorine atoms at the 3- and 4-positions.
  • Reactivity: Higher electrophilicity than mono-halogenated analogs, but steric hindrance from two substituents may reduce coupling efficiency.
  • Thermal Stability: Improved due to stronger Zn–C bond stabilization by electron-withdrawing groups.

Solubility and Handling

  • (4-Chloro-3-fluorophenyl) Zinc Bromide: Expected to exhibit low solubility in polar solvents (e.g., water) due to the hydrophobic aryl group, but may form stable suspensions in THF or ethers. This aligns with zinc bromide’s general insolubility in aqueous media, as noted in waste solidification studies .
  • Comparison with ZnBr₂: Pure zinc bromide is highly hygroscopic and water-soluble. The aryl substitution drastically reduces hydrophilicity, making the organozinc compound easier to handle under anhydrous conditions.

Environmental and Industrial Considerations

  • Waste Management: Zinc bromide solutions require specialized solidification using polymer sorbents (e.g., AquaSorbe 2212) to prevent leaching . Organozinc compounds like (4-chloro-3-fluorophenyl) zinc bromide may pose similar challenges but with added complexity due to organic ligands.
  • Toxicity: Aryl-zinc bromides are likely less acutely toxic than free ZnBr₂, which is corrosive and environmentally hazardous. However, halogenated aromatic byproducts could present long-term ecological risks.

Data Tables

Table 1: Comparative Properties of Halogenated Aryl-Zinc Bromides

Compound Electrophilicity Solubility in THF Thermal Stability Cross-Coupling Efficiency
Phenylzinc bromide Low High Moderate Moderate
(4-Fluorophenyl) ZnBr Moderate High Moderate High
(4-Cl-3-F-C₆H₃) ZnBr High Moderate High High
(3,4-Cl₂C₆H₃) ZnBr Very High Low Very High Moderate

Table 2: Sorbent Performance with Zinc Bromide Solutions (Adapted from )

Sorbent ZnBr₂ Loading (wt. ratio) Solidification Efficiency Homogeneity
AquaSorbe 2212 1:6 95% High
Water Works SP400 1:10 85% Moderate
QuickSolid 1:15 75% Low

Research Findings and Limitations

  • Synthesis: Example 117 in demonstrates a methodology for halogenated aryl-metal intermediates, though using MgBr₂ instead of ZnBr₂. This suggests feasible adaptation for (4-chloro-3-fluorophenyl) zinc bromide via transmetallation.
  • Gaps in Evidence: Direct studies on the target compound are absent. Data on waste solidification and analogous aryl-metal systems provide indirect insights but require validation.

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